molecular formula C17H13F3N6S B12212095 4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine

4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine

Cat. No.: B12212095
M. Wt: 390.4 g/mol
InChI Key: VNKBKUKLHSTSFO-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a tetrazole ring, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine typically involves multiple steps, including the formation of the thienopyridine core, the introduction of the trifluoromethyl group, and the construction of the tetrazole ring. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thieno[2,3-b]pyridin-3-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the tetrazole ring provides a versatile pharmacophore for drug design .

Properties

Molecular Formula

C17H13F3N6S

Molecular Weight

390.4 g/mol

IUPAC Name

4,6-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H13F3N6S/c1-8-6-9(2)22-16-12(8)13(21)14(27-16)15-23-24-25-26(15)11-5-3-4-10(7-11)17(18,19)20/h3-7H,21H2,1-2H3

InChI Key

VNKBKUKLHSTSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F)N)C

Origin of Product

United States

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